molecular formula C12H3Br7 B14423679 2,2',3,4',5,5',6-Heptabromobiphenyl CAS No. 84303-49-1

2,2',3,4',5,5',6-Heptabromobiphenyl

Cat. No.: B14423679
CAS No.: 84303-49-1
M. Wt: 706.5 g/mol
InChI Key: RBWZYLZOKXWBII-UHFFFAOYSA-N
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Description

2,2’,3,4’,5,5’,6-Heptabromobiphenyl: is a polybrominated biphenyl (PBB), a class of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. This compound is known for its use as a flame retardant, which helps in reducing the flammability of various materials. due to its persistence in the environment and potential toxicity, its use has been restricted or banned in many regions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4’,5,5’,6-Heptabromobiphenyl typically involves the bromination of biphenyl. The process includes the following steps:

Industrial Production Methods: Industrial production of 2,2’,3,4’,5,5’,6-Heptabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,4’,5,5’,6-Heptabromobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different brominated biphenyls .

Scientific Research Applications

2,2’,3,4’,5,5’,6-Heptabromobiphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’,3,4’,5,5’,6-Heptabromobiphenyl involves:

Comparison with Similar Compounds

  • 2,2’,3,4,4’,5,6-Heptabromobiphenyl
  • 2,2’,3,4,4’,5,5’-Heptabromobiphenyl
  • 2,2’,3,4,5,6-Hexabromobiphenyl

Comparison: 2,2’,3,4’,5,5’,6-Heptabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical properties and reactivity. Compared to other similar compounds, it may exhibit different levels of toxicity, environmental persistence, and effectiveness as a flame retardant .

Properties

CAS No.

84303-49-1

Molecular Formula

C12H3Br7

Molecular Weight

706.5 g/mol

IUPAC Name

1,2,4,5-tetrabromo-3-(2,4,5-tribromophenyl)benzene

InChI

InChI=1S/C12H3Br7/c13-5-2-7(15)6(14)1-4(5)10-11(18)8(16)3-9(17)12(10)19/h1-3H

InChI Key

RBWZYLZOKXWBII-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)Br)C2=C(C(=CC(=C2Br)Br)Br)Br

Origin of Product

United States

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